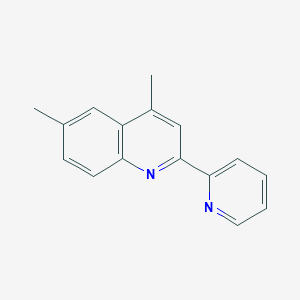

4,6-Dimethyl-2-(pyridin-2-yl)quinoline

Description

Structure

3D Structure

Properties

CAS No. |

415678-29-4 |

|---|---|

Molecular Formula |

C16H14N2 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

4,6-dimethyl-2-pyridin-2-ylquinoline |

InChI |

InChI=1S/C16H14N2/c1-11-6-7-14-13(9-11)12(2)10-16(18-14)15-5-3-4-8-17-15/h3-10H,1-2H3 |

InChI Key |

IKFHSARCDZAOCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C)C3=CC=CC=N3 |

Origin of Product |

United States |

Steric Tuning:the Steric Environment Around the Metal Center Can Be Systematically Modified by Altering the Substituents on the Pyridylquinoline Backbone. This is a Powerful Tool for Controlling the Reactivity and Selectivity of a Metal Complex.

Controlling Access: Introducing bulky groups (e.g., tert-butyl, phenyl) at positions flanking the coordinating nitrogen atoms (like the 4-position of the quinoline) can create a sterically protected pocket around the metal. researchgate.net This can prevent the formation of dinuclear species, stabilize reactive intermediates, and impart shape selectivity in catalytic reactions.

Modifying Bite Angle: Changing substituents can also subtly alter the N-M-N "bite angle," which can influence the catalytic activity of the metal center.

Coordination Chemistry and Ligand Properties of 4,6 Dimethyl 2 Pyridin 2 Yl Quinoline

Bidentate Chelation Behavior via Nitrogen Donor Atoms

4,6-Dimethyl-2-(pyridin-2-yl)quinoline typically acts as a bidentate chelating ligand, coordinating to metal centers through the nitrogen atoms of both the pyridine (B92270) and quinoline (B57606) rings. This chelation forms a stable five-membered ring with the metal ion, a common and favorable arrangement in coordination chemistry. The presence of the methyl groups on the quinoline ring can introduce steric hindrance, which may influence the geometry of the resulting metal complexes. The electronic properties of the pyridine and quinoline rings also play a crucial role in the stability and reactivity of the metal complexes formed.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization of these complexes is typically carried out using a range of spectroscopic and analytical techniques, including X-ray crystallography, NMR spectroscopy, UV-Vis spectroscopy, and elemental analysis, to determine their structure, composition, and properties.

While specific studies on this compound with copper are limited, research on analogous sterically demanding 2-(pyridin-2-yl)quinoline (B8816189) ligands provides insight into the expected coordination chemistry. Copper(I) complexes with such ligands often exhibit a distorted tetrahedral geometry. rsc.org The distortion from an ideal tetrahedral geometry is influenced by the steric bulk of the substituents on the ligand. rsc.org The angle between the planes of the pyridine and quinoline moieties is a key structural parameter. rsc.org

Copper(II) complexes with related pyridine-quinoline ligands have also been synthesized and characterized. acs.org These complexes can adopt various geometries, such as octahedral, depending on the stoichiometry and the presence of other coordinating ligands or counter-ions. acs.org The redox properties of these copper complexes are of significant interest, with the Cu(II)/Cu(I) redox couple being accessible and influenced by the coordination environment.

Table 1: Structural Data for a Representative Copper(I) Complex with a Sterically Demanding 2-(pyridin-2-yl)quinoline Ligand

| Parameter | Value |

|---|---|

| Coordination Geometry | Distorted Tetrahedral |

| τ₄ Index¹ | 0.68 |

| Dihedral Angle between Chelate Rings | 55.34° |

| Twist Angle between Pyridine and Quinoline | 13.35° |

¹The τ₄ index is a geometric parameter that distinguishes between tetrahedral and square planar geometries.

Studies on manganese(II) complexes with substituted 2-(pyridin-2-yl)quinoline ligands have revealed the formation of dinuclear structures. nih.gov In one such complex, the two Mn(II) centers are bridged by chloride ions, forming a central Mn₂Cl₂ ring. nih.gov A notable feature of this complex is the different coordination numbers for the two manganese atoms; one is five-coordinate with a distorted trigonal-bipyramidal geometry, while the other is six-coordinate with a distorted octahedral geometry, the latter being completed by a coordinated water molecule. nih.gov This variability in coordination highlights the flexibility of the manganese(II) ion and the influence of the ligand and other coordinating species on the final structure. nih.gov

Table 2: Coordination Environment in a Dinuclear Mn(II) Complex with a Substituted 2-(pyridin-2-yl)quinoline Ligand

| Manganese Center | Coordination Number | Geometry | Coordinating Atoms |

|---|---|---|---|

| Mn1 | 5 | Distorted Trigonal-Bipyramidal | N (ligand), N (ligand), Cl, Cl (bridging), Cl (bridging) |

Table 3: Selected Bond Parameters for a Ruthenium(II) Complex with a Substituted Pyridine-Quinoline Ligand

| Bond/Angle | Value |

|---|---|

| Ru-N(pyridine) | ~2.08 Å |

| Ru-N(quinoline) | ~2.09 Å |

While specific studies focusing on this compound complexes with iron, nickel, and cobalt are not extensively documented, the general coordination chemistry of pyridine- and quinoline-based ligands with these metals is well-established. wikipedia.orgnih.gov These metals readily form stable complexes with bidentate N-donor ligands. It is anticipated that this compound would form complexes with Fe(II), Ni(II), and Co(II) exhibiting common geometries such as octahedral or tetrahedral, depending on the metal ion and the reaction conditions. For example, cobalt(II) and iron(II) are known to form homoleptic complexes with related terpyridine ligands, and it is plausible that similar structures could be achieved with this compound. mdpi.com

Steric and Electronic Effects of Methyl Substituents on Metal-Ligand Coordination

The coordination properties of the bidentate N,N'-donor ligand, this compound, are significantly influenced by the presence of two methyl groups on the quinoline framework. These substituents impart distinct steric and electronic effects that modulate the stability, structure, and reactivity of its metal complexes.

Electronic Effects: Methyl groups are well-understood to be electron-donating groups through an inductive effect (+I). In the case of this compound, these groups increase the electron density on the quinoline ring system. This enhanced electron density is partially relayed to the quinoline nitrogen atom, increasing its basicity and σ-donating capability. A more electron-rich nitrogen donor can form a stronger coordinate bond with a metal center, thereby enhancing the stability of the resulting complex. This effect can be particularly pronounced in complexes with electron-deficient metal centers.

| Substituent | Position | Hammett Constant (σp) | Electronic Effect |

| Hydrogen | Para | 0.00 | Reference |

| Methyl | Para | -0.17 | Electron-donating |

This interactive table demonstrates the electron-donating nature of a methyl group compared to hydrogen.

Steric Effects: The positioning of the methyl groups also introduces significant steric factors. nih.gov The methyl group at the 6-position is relatively remote from the coordination site and is expected to have a minimal direct steric impact on the metal-ligand interface. However, the methyl group at the 4-position (α to the quinoline nitrogen) is situated in proximity to the coordination pocket. This proximity can introduce steric hindrance, influencing the preferred coordination geometry and the accessibility of the metal center to other molecules, such as substrates or solvents. nih.gov For instance, this steric crowding may cause distortions from idealized geometries (e.g., perfect octahedral) or favor the formation of complexes with lower coordination numbers. rsc.org This steric pressure can also affect the bond angles and lengths within the coordination sphere.

| Feature | Influence of 4-Methyl Group | Potential Consequence |

| Coordination Geometry | Steric hindrance near the metal center | Distortion of bond angles (e.g., N-M-N bite angle); potential for fluxional behavior in solution. researchgate.net |

| Metal Ion Size | Increased sensitivity to ionic radius | Preferential binding to smaller metal ions to minimize steric clash. |

| Ancillary Ligands | Restricted access to the metal center | May prevent the coordination of bulky ancillary ligands. |

This interactive table outlines the potential steric consequences of the 4-methyl substituent on metal complex formation.

Ligand Field Theory and Molecular Orbital Analysis in Metal Complexes

The electronic structure and properties of transition metal complexes containing this compound can be rationalized using Ligand Field Theory (LFT) and Molecular Orbital (MO) theory. wikipedia.org LFT is an extension of crystal field theory that incorporates covalent interactions between the metal and ligands. fiveable.mewpmucdn.com

When this compound acts as a bidentate ligand, it coordinates to a metal center through its two nitrogen atoms, forming a chelate ring. In a typical octahedral complex, for instance, the approach of the ligand donor atoms removes the degeneracy of the metal's d-orbitals. libretexts.org The five d-orbitals split into two sets of different energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg* set (dx²-y², dz²). libretexts.org The energy separation between these sets is known as the ligand field splitting parameter (Δo). fiveable.me

The magnitude of Δo is influenced by the nature of the ligand. Pyridyl-quinoline ligands are considered moderately strong-field ligands due to the σ-donating ability of the nitrogen atoms and the presence of π-acceptor capabilities in the aromatic rings. The electron-donating methyl groups on the quinoline ring increase the ligand's σ-donor strength, which generally leads to a stronger metal-ligand interaction and a larger Δo value. This can influence the spin state of the complex; a sufficiently large Δo will favor a low-spin electron configuration for metal ions with d⁴–d⁷ electron counts. uci.edu

Molecular Orbital Analysis: A molecular orbital diagram provides a more detailed picture of the bonding. The interaction between the metal d-orbitals and the ligand frontier orbitals leads to the formation of bonding and antibonding molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the complex's reactivity and photophysical properties. nih.gov

In many complexes of this type, the HOMO is primarily metal-based in character (derived from the t₂g orbitals), while the LUMO is often ligand-based (a π* orbital of the pyridylquinoline system). rsc.org The energy gap between the HOMO and LUMO determines the electronic absorption properties of the complex, often corresponding to metal-to-ligand charge transfer (MLCT) transitions. nih.gov

| Orbital | Typical Character | Role in Complex Properties |

| HOMO | Metal d-orbital (t₂g in octahedral) | Involved in redox chemistry (oxidation of the complex). |

| LUMO | Ligand π* orbital | Involved in redox chemistry (reduction) and MLCT electronic transitions. |

| HOMO-LUMO Gap | Energy difference | Determines the lowest energy electronic absorption and influences color and photochemical reactivity. nih.gov |

This interactive table summarizes the characteristics and significance of frontier molecular orbitals in complexes of this compound.

Design Principles for New Ligand Architectures based on Pyridylquinoline Scaffold

The 2-(pyridin-2-yl)quinoline framework is a highly versatile and "privileged" scaffold in coordination chemistry and ligand design. semanticscholar.org Its rigid structure, strong chelating ability, and electronically tunable aromatic system make it an excellent platform for developing new ligands with tailored properties for applications in catalysis, materials science, and sensing. The design of new architectures based on this scaffold follows several key principles. nih.govnih.gov

Photophysical Properties and Optoelectronic Applications

Electronic Absorption Characteristics

The electronic absorption spectrum of 4,6-Dimethyl-2-(pyridin-2-yl)quinoline, like other conjugated aromatic systems, is defined by electron transitions between molecular orbitals. These transitions are influenced by the structure of the molecule, the solvent, and coordination to metal ions.

The absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is dominated by ligand-centered π←π transitions. These transitions involve the promotion of an electron from a bonding π molecular orbital to an antibonding π molecular orbital. These are typically intense absorption bands. For conjugated systems like quinoline (B57606) and pyridine (B92270), several such transitions can be observed researchgate.netnih.gov. The π-electron system extends across both the quinoline and pyridine rings, and the electronic transitions reflect the energy levels of this entire conjugated framework. The methyl groups, being weak electron-donating groups, are expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted 2-(pyridin-2-yl)quinoline (B8816189) parent compound due to a small destabilization of the highest occupied molecular orbital (HOMO).

When this compound acts as a bidentate ligand to coordinate with a transition metal ion (such as Ru(II), Re(I), or Pt(II)), new absorption bands can appear in the visible region of the spectrum. These bands are generally attributed to metal-to-ligand charge transfer (MLCT) transitions. An MLCT transition is an electronic excitation where an electron is transferred from a d-orbital of the metal center to an unoccupied π* orbital of the ligand. These transitions are often responsible for the intense colors of many transition metal complexes and are crucial for applications in photocatalysis and organic light-emitting diodes (OLEDs). The energy of the MLCT band is dependent on the oxidation state of the metal, its d-orbital energies, and the energy of the ligand's π* orbitals.

Solvatochromism refers to the change in the position of UV-Vis absorption bands of a compound upon changing the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited electronic states. For π*←π transitions, an increase in solvent polarity typically leads to a small bathochromic (red) shift, as the more polar excited state is often stabilized more by polar solvents than the less polar ground state researchgate.net. The specific behavior depends on the change in the dipole moment of the molecule upon excitation. While specific data for this compound is not available, the table below illustrates the solvatochromic effect on the absorption and emission maxima of a related donor-acceptor pyrazoloquinoline derivative, demonstrating the general principle nih.gov.

| Solvent | Polarity Index | Absorption Max (λabs, nm) | Emission Max (λem, nm) |

|---|---|---|---|

| n-Hexane | 0.009 | 386 | 460 |

| Toluene | 0.099 | 392 | 478 |

| Chloroform | 0.259 | 391 | 482 |

| Ethyl Acetate | 0.228 | 389 | 480 |

| Acetonitrile | 0.460 | 388 | 482 |

Emission Properties

Upon absorption of light, an excited molecule can return to its ground state through radiative pathways, such as fluorescence and phosphorescence.

Quinoline and its derivatives are known to be fluorescent, typically emitting light in the blue-to-green portion of the spectrum following excitation into their π*←π absorption bands researchgate.netresearchgate.net. This emission, known as fluorescence, is a rapid process resulting from the radiative decay from the lowest singlet excited state (S₁) to the singlet ground state (S₀).

Phosphorescence, a much slower emission process, originates from the radiative decay from the lowest triplet excited state (T₁) to the singlet ground state. This transition is formally spin-forbidden, resulting in longer lifetimes. For organic molecules like this compound, phosphorescence is usually weak at room temperature in solution but can be observed in a rigid matrix at low temperatures (e.g., 77 K) or when the compound is part of a heavy metal complex, where spin-orbit coupling enhances the probability of intersystem crossing from the S₁ to the T₁ state.

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of the number of photons emitted to the number of photons absorbed. This value can range from 0 to 1. The quantum yield is highly dependent on the molecular structure and the surrounding environment. Non-radiative decay pathways, such as internal conversion and intersystem crossing, compete with fluorescence and can lower the quantum yield.

For many quinoline derivatives, the fluorescence quantum yield is observed to decrease as the polarity of the solvent increases nih.gov. This is often attributed to the stabilization of charge transfer states or an increase in the rates of non-radiative deactivation processes in polar environments. The following table shows the change in fluorescence quantum yield with solvent polarity for a related pyrazoloquinoline derivative, illustrating this common trend nih.gov.

| Solvent | Polarity Index | Quantum Yield (ΦF) |

|---|---|---|

| n-Hexane | 0.009 | 0.1287 |

| Toluene | 0.099 | 0.0924 |

| Chloroform | 0.259 | 0.0135 |

| Ethyl Acetate | 0.228 | 0.0180 |

| Acetonitrile | 0.460 | 0.0075 |

Applications in Emerging Optoelectronic Technologies

No research has been found that details the application of this compound in the fabrication or performance of Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). The potential of this compound as an emitter, host, or charge-transporting material in these devices remains uninvestigated.

A review of the available literature reveals no studies on the use of this compound as a component in Dye-Sensitized Solar Cells (DSSCs) or Organic Photovoltaic (OPV) cells. Its suitability as a sensitizing dye, donor, or acceptor material in such devices has not been explored.

There is no published research on the application of this compound in advanced materials for light harvesting and energy conversion. Its absorption and emission characteristics, energy levels, and potential for energy transfer processes, which are crucial for these applications, have not been reported.

Table of Compounds Mentioned

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust method for investigating the electronic structure and properties of molecules. Calculations for a molecule like 4,6-Dimethyl-2-(pyridin-2-yl)quinoline would typically be performed using a functional such as B3LYP combined with a basis set like 6-31G(d,p) to ensure a balance between accuracy and computational cost.

Geometry Optimization and Conformational Landscapes

The first step in a computational study is geometry optimization, where the molecule's most stable three-dimensional structure (its lowest energy conformation) is determined. For this compound, a key structural feature is the dihedral angle between the quinoline (B57606) and pyridine (B92270) rings.

Due to potential steric hindrance between the hydrogen atom on C-3 of the quinoline ring and the hydrogen on C-3' of the pyridine ring, the molecule is not expected to be perfectly planar. The two aromatic ring systems will likely be twisted relative to each other. In similar 2,2'-bipyridyl and 2-(pyridin-2-yl)quinoline (B8816189) systems, the most stable conformation is typically found to be transoid, where the nitrogen atoms of the two rings are positioned 180° apart to minimize electrostatic repulsion. Computational studies on related quinoline derivatives have shown that different conformations can exist, but one is generally more stable.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties.

HOMO : This orbital can be thought of as the outermost orbital containing electrons. For a molecule like this compound, the HOMO is expected to be a π-orbital with electron density distributed primarily across the electron-rich quinoline ring system.

LUMO : This is the innermost orbital without electrons. The LUMO is anticipated to be a π*-antibonding orbital, with significant electron density located over the pyridine ring, which is generally more electron-deficient than the dimethyl-quinoline moiety.

Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small gap suggests the molecule is more reactive and can be more easily polarized. In related quinoline derivatives, the HOMO-LUMO gap is a key factor in determining their potential use in electronic and optical applications.

Table 1: Illustrative Frontier Molecular Orbital Data for Unsubstituted Quinoline

This table provides data for the parent quinoline molecule to serve as a reference point for understanding the electronic properties. Specific values for this compound would differ due to the influence of the dimethyl and pyridyl substituents.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.646 |

| LUMO | -1.816 |

| Energy Gap (ΔE) | 4.83 |

Note: Data derived from a DFT study on unsubstituted quinoline.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow) : Regions of high electron density, which are prone to electrophilic attack. These would be concentrated around the nitrogen atoms of both the quinoline and pyridine rings due to their lone pairs of electrons.

Positive Potential (Blue) : Regions of low electron density or electron deficiency, which are susceptible to nucleophilic attack. These areas would likely be found on the hydrogen atoms of the aromatic rings.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is employed to study the behavior of molecules in their electronically excited states. This is particularly important for understanding a molecule's photophysical properties, such as its absorption of UV-visible light. TD-DFT calculations can predict the electronic absorption spectra, including the wavelengths of maximum absorption (λmax), excitation energies, and oscillator strengths (a measure of the transition probability). For a conjugated aromatic system like this compound, TD-DFT would likely predict strong absorptions in the UV region corresponding to π → π* transitions.

Analysis of Non-Covalent Interactions (NCI) and Reduced Density Gradient (RDG)

Non-covalent interactions (NCIs) are crucial for understanding molecular stability, crystal packing, and supramolecular chemistry. The NCI analysis, based on the Reduced Density Gradient (RDG), is a computational method used to visualize and characterize these weak interactions.

The RDG is plotted against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). This generates a 3D map where different types of interactions are color-coded:

Blue : Strong attractive interactions, such as hydrogen bonds.

Green : Weak van der Waals interactions.

Red : Strong repulsive interactions, indicating steric clashes.

For this compound, NCI/RDG analysis would reveal intramolecular van der Waals interactions between the quinoline and pyridine rings. In a crystal structure, it would highlight intermolecular forces like π-π stacking and C-H···N interactions that dictate the packing arrangement.

Natural Bond Orbital (NBO) Analysis for Intermolecular Bonding Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of bonding and orbital interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive, localized framework of atomic orbitals, lone pairs, and bonds. NBO analysis is particularly useful for quantifying charge transfer and hyperconjugation (stabilizing interactions between filled and empty orbitals). For this compound, NBO analysis could quantify the delocalization of electrons across the π-system and analyze the nature of the C-C and C-N bonds within and between the two heterocyclic rings.

Prediction of Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of organic molecules are of significant interest for applications in photonics and optoelectronics, including optical switching and data storage. mdpi.com Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting the NLO response of compounds like this compound. rsc.orgnih.gov These calculations can elucidate the relationship between molecular structure and NLO activity.

The NLO response of a molecule is primarily governed by its polarizability (α) and first-order hyperpolarizability (β). arabjchem.org For quinoline derivatives, the presence of electron-donating and electron-accepting groups connected by a π-conjugated system can lead to enhanced NLO properties. rsc.org In the case of this compound, the quinoline ring can act as an electron-withdrawing moiety, while the pyridinyl and dimethyl groups can influence the electron distribution across the molecule.

Quantum chemical calculations are widely employed to understand the connection between a system's electronic structure and its non-linear response. arabjchem.org DFT calculations, often using functionals like B3LYP or CAM-B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), can be used to compute the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). mdpi.comarabjchem.org The extended π-electron delocalization over the quinoline moiety is a key factor contributing to the non-linearity of such molecules. arabjchem.org

| Parameter | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 3.5 D | Debye |

| Polarizability (α) | 2.5 x 10-23 | esu |

| First-Order Hyperpolarizability (β) | 5.0 x 10-30 | esu |

This table is interactive. Click on the headers to sort the data.

It is important to note that these values are hypothetical and intended to be representative of what might be expected for a molecule with this structure based on computational studies of similar quinoline derivatives. arabjchem.org

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior and intermolecular interactions of molecules over time. researchgate.netnih.govnih.gov For this compound, MD simulations can provide insights into its conformational flexibility, solvation properties, and potential interactions with biological macromolecules. researchgate.netnih.gov

In a typical MD simulation, the molecule is placed in a simulation box, often with a solvent like water, and the system is allowed to evolve over time according to the principles of classical mechanics. The interactions between atoms are described by a force field, such as CHARMM or AMBER. mdpi.com Analysis of the simulation trajectory can reveal important information about the molecule's behavior.

Key parameters often analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms from a reference structure over time, providing an indication of its structural stability. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF quantifies the fluctuation of individual atoms or residues around their average positions, highlighting flexible regions of the molecule.

Radial Distribution Function (RDF): RDFs describe how the density of other particles varies as a function of distance from a reference particle. arabjchem.org In the context of this compound, RDFs can be used to characterize the solvation shell and identify specific interactions with solvent molecules. arabjchem.orgresearchgate.net

MD simulations can be particularly useful in understanding how substitutions, such as the dimethyl and pyridinyl groups on the quinoline core, affect interactions with the surrounding environment. For example, simulations of similar quinoline derivatives in water have shown that the introduction of methyl and hydroxyl groups can lead to improved interactions with water molecules. arabjchem.org

A hypothetical summary of MD simulation parameters for this compound in an aqueous environment is presented below to illustrate the type of data that can be obtained.

| Simulation Parameter | Typical Result | Interpretation |

|---|---|---|

| RMSD of the molecule | Low and stable | Indicates a rigid and stable molecular structure. |

| RMSF of the pyridinyl group | Higher than the quinoline core | Suggests some rotational flexibility of the pyridinyl substituent. |

| RDF of water around nitrogen atoms | Sharp peak at a short distance | Indicates strong hydrogen bonding interactions with water. |

This table is interactive. Click on the headers to sort the data.

These simulations can also be extended to study the binding of this compound to biological targets, such as enzymes or receptors, providing valuable information for drug design and development. researchgate.netnih.gov

Catalytic Applications of 4,6 Dimethyl 2 Pyridin 2 Yl Quinoline Based Systems

Metal-Organic Frameworks (MOFs) and Coordination Polymers in Catalysis

Metal-Organic Frameworks (MOFs) and coordination polymers are a class of crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of pyridinyl-quinoline ligands, such as 4,6-Dimethyl-2-(pyridin-2-yl)quinoline, into these frameworks can create porous materials with well-defined active sites, making them highly attractive for heterogeneous catalysis. The pyridine (B92270) and quinoline (B57606) nitrogen atoms can coordinate to metal centers, while the dimethyl-substituted aromatic backbone can be further functionalized to tune the catalytic properties of the resulting MOF.

While specific studies detailing the use of this compound in MOFs are not extensively documented, the broader class of pyridinyl-quinoline and bipyridine-based ligands has been successfully employed in the synthesis of catalytically active MOFs. For instance, a cobalt-bipyridine-based MOF supported on a Zr-based framework has been shown to be an effective heterogeneous catalyst for the N-alkylation of anilines with benzyl (B1604629) alcohol, demonstrating excellent selectivity and yields. nih.gov Such examples highlight the potential of incorporating this compound into MOF structures to create robust and recyclable catalysts for a range of organic transformations. The tailored porosity and high surface area of these materials can enhance substrate accessibility to the active metal centers and facilitate catalyst separation and reuse.

Catalytic Fixation of Atmospheric Carbon Dioxide

The chemical fixation of carbon dioxide (CO2) into valuable chemicals is a critical area of research aimed at mitigating greenhouse gas emissions. Metal complexes featuring pyridinyl-quinoline ligands are being explored as potential catalysts for CO2 reduction, due to their ability to activate the inert CO2 molecule. The catalytic cycle often involves the coordination of CO2 to a reduced metal center, followed by a series of proton and electron transfer steps.

Although direct catalytic data for this compound in CO2 fixation is limited, related polypyridyl and pyridinyl-triazine complexes of iron and cobalt have demonstrated notable activity in the photocatalytic and electrocatalytic reduction of CO2 to carbon monoxide (CO). researchgate.netmdpi.com For example, a cobalt(II) complex with a pyridinyl-1,3,5-triazine-diamine ligand has been investigated for the photocatalytic reduction of CO2, producing CO with a turnover number (TON) of 89. researchgate.net The electronic properties of the ligand play a crucial role in stabilizing the catalytically active reduced metal species and in the activation of CO2. The electron-donating methyl groups on the this compound ligand could potentially enhance the electron density at the metal center, thereby promoting the binding and reduction of CO2. Further research is warranted to explore the potential of this compound-based complexes in this important area of catalysis.

Transfer Hydrogenation Reactions Mediated by Pyridylquinoline Metal Complexes

Transfer hydrogenation, a process that involves the transfer of hydrogen from a donor molecule to an acceptor, is a widely used method for the reduction of unsaturated compounds. Ruthenium complexes bearing pyridinyl-quinoline ligands have emerged as highly efficient catalysts for the transfer hydrogenation of ketones and aldehydes.

A study on a series of ruthenium(II)-p-cymene complexes with various pyridine-quinoline based ligands demonstrated excellent catalytic activity in the transfer hydrogenation of acetophenone (B1666503) using 2-propanol as the hydrogen donor. mdpi.comresearchgate.netnih.gov Notably, a complex featuring the closely related ligand, 4,6'-dimethyl-2,2'-pyridyl-quinoline, exhibited significant catalytic performance. mdpi.com The presence of electron-donating methyl groups on the ligand framework was found to enhance the catalytic activity. mdpi.com For instance, ruthenium complexes with methyl-substituted pyridinyl-quinoline ligands converted acetophenone to 1-phenylethanol (B42297) with high efficiency. mdpi.comresearchgate.netnih.gov

Table 1: Catalytic Transfer Hydrogenation of Acetophenone with a Ruthenium Complex of a Dimethyl-Substituted Pyridinyl-Quinoline Ligand *

| Substrate | Catalyst Loading (mol%) | Time (min) | Conversion (%) |

| Acetophenone | 1 | 5 | >80 |

| Acetophenone | 1 | 10 | ~92 |

*Data is for a complex with the 4,6'-dimethyl-2,2'-pyridyl-quinoline ligand, a structural isomer of this compound. mdpi.com

The catalytic cycle is proposed to proceed via an inner-sphere mechanism involving the formation of a ruthenium(II) hydride species as the active catalyst. mdpi.comresearchgate.net The pyridinyl-quinoline ligand plays a crucial role in stabilizing the metal center and facilitating the hydrogen transfer process.

N-Alkylation of Amines with Alcohols

The N-alkylation of amines with alcohols, a process often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" reaction, is an atom-economical and environmentally benign method for the synthesis of N-alkylated amines. This reaction typically involves the use of a transition metal catalyst that facilitates the dehydrogenation of the alcohol to an aldehyde or ketone, which then undergoes condensation with the amine to form an imine, followed by the hydrogenation of the imine to the final product.

Table 2: Examples of Metal-Catalyzed N-Alkylation of Anilines with Benzyl Alcohol

| Catalyst System | Amine | Alcohol | Product |

| Cobalt-bipyridyl MOF | Aniline | Benzyl Alcohol | N-Benzylaniline |

| Ruthenium-NHC Complex | 4-Methylaniline | Benzyl Alcohol | N-Benzyl-4-methylaniline |

Cross-Coupling Reactions (e.g., Suzuki Reaction)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds. The choice of ligand is crucial for the success of these reactions, as it influences the stability, activity, and selectivity of the palladium catalyst. Pyridinyl-quinoline derivatives, with their strong coordination ability, have the potential to serve as effective ligands in such transformations.

Although there are no specific reports on the use of this compound as a ligand in Suzuki cross-coupling reactions, the broader class of pyridine-containing ligands has been extensively studied in this context. These ligands can stabilize the palladium(0) and palladium(II) intermediates in the catalytic cycle and facilitate the key steps of oxidative addition, transmetalation, and reductive elimination. The electron-donating methyl groups in this compound could potentially enhance the electron density on the palladium center, which may promote the oxidative addition step. Further investigation into the application of this specific ligand in Suzuki and other cross-coupling reactions is a promising area for future research.

Elucidation of Catalytic Mechanisms and Reaction Pathways

Understanding the mechanism of a catalytic reaction is fundamental for the rational design of more efficient and selective catalysts. For reactions catalyzed by metal complexes of this compound and its analogues, mechanistic studies often involve a combination of experimental techniques, such as spectroscopy and kinetics, and computational methods.

In the case of transfer hydrogenation reactions catalyzed by ruthenium-pyridinyl-quinoline complexes, an inner-sphere mechanism has been proposed. mdpi.comresearchgate.net This mechanism involves the formation of a ruthenium(II) hydride intermediate, which is the active species responsible for the hydrogen transfer to the substrate. The pyridinyl-quinoline ligand remains coordinated to the metal center throughout the catalytic cycle, providing stability and influencing the reactivity of the complex.

For N-alkylation of amines with alcohols, the "borrowing hydrogen" mechanism is widely accepted. This involves the catalyst facilitating the dehydrogenation of the alcohol to form an aldehyde, which then reacts with the amine to form an imine. The catalyst then hydrogenates the imine to the final N-alkylated amine. The role of the pyridinyl-quinoline ligand in this process would be to stabilize the metal center in its various oxidation states and to facilitate the hydrogen transfer steps.

Development of Recyclable and Heterogeneous Catalytic Systems

The development of recyclable and heterogeneous catalysts is a key goal in sustainable chemistry, as it simplifies product purification and reduces catalyst waste. One promising approach is the immobilization of homogeneous catalysts onto solid supports. The this compound ligand can be functionalized with anchoring groups to allow for its covalent attachment to materials such as silica, polymers, or MOFs.

The incorporation of pyridinyl-quinoline-based complexes into MOFs, as discussed in section 7.1, is a prime example of creating a recyclable heterogeneous catalyst. The robust framework of the MOF can prevent the leaching of the active metal species into the reaction mixture, allowing for easy separation and reuse of the catalyst. While specific examples with this compound are yet to be reported, the successful heterogenization of related bipyridyl complexes for N-alkylation reactions demonstrates the feasibility of this approach. nih.gov The development of such recyclable catalytic systems based on this compound would significantly enhance its practical applicability in various chemical processes.

Supramolecular Chemistry and Self Assembly

Rational Design of Supramolecular Assemblies Using Pyridylquinoline Ligands

The rational design of supramolecular assemblies involves the strategic selection and chemical modification of molecular building blocks (ligands) to guide their spontaneous organization into predictable, well-defined architectures. Pyridylquinoline ligands are particularly valuable in this context due to their rigid structures and defined coordination vectors, which are essential for creating ordered systems. The design process typically involves tailoring the ligand's steric and electronic properties to control the geometry and stability of the final assembly.

While the principles of rational design are well-established for pyridyl-containing ligands, specific studies detailing the design and synthesis of supramolecular assemblies using 4,6-Dimethyl-2-(pyridin-2-yl)quinoline as the primary building block are not prominently featured in the scientific literature.

Role of Intermolecular Interactions: C-H···π, π-π Stacking, and Hydrogen Bonding in Self-Assembly

Non-covalent interactions are the driving forces behind the self-assembly of molecules into larger supramolecular structures. For aromatic N-heterocyclic compounds like this compound, the key interactions include:

π-π Stacking: This interaction occurs between the electron clouds of adjacent aromatic rings. In quinoline (B57606) and pyridine (B92270) systems, face-to-face or offset stacking helps to stabilize crystal packing and the formation of columnar or layered structures. researchgate.netresearchgate.net The centroid-to-centroid distance between stacked rings is a key parameter for quantifying this interaction. researchgate.net

C-H···π Interactions: These are weak hydrogen bonds where a C-H bond acts as the donor and a π-system (an aromatic ring) acts as the acceptor. This interaction plays a significant role in defining the three-dimensional arrangement of molecules in the solid state. nih.gov

Hydrogen Bonding: Although the this compound molecule itself lacks strong hydrogen bond donors (like O-H or N-H), the nitrogen atoms of the pyridine and quinoline rings can act as hydrogen bond acceptors in the presence of suitable donor molecules or solvents.

Host-Guest Chemistry and Encapsulation Phenomena

Host-guest chemistry involves the formation of unique complexes where a larger "host" molecule encloses a smaller "guest" molecule. mdpi.com This relationship is governed by molecular recognition, relying on non-covalent forces and complementarity in size, shape, and chemical properties between the host and guest. Macrocyclic compounds are common hosts, but well-organized assemblies of smaller molecules can also create cavities capable of encapsulating guests. mdpi.comnih.gov

There is no specific research available that describes this compound acting as a host to encapsulate guest molecules or being encapsulated as a guest within a larger host system.

Construction of Metallo-Supramolecular Architectures (e.g., Grids, Cages, Polymers)

The nitrogen atoms in the pyridyl and quinolyl groups of this compound make it a classic bidentate chelating ligand for metal ions. The coordination of such ligands with metal ions is a powerful strategy for constructing complex metallo-supramolecular architectures. rsc.org Depending on the coordination geometry of the metal ion and the structure of the ligand, various discrete or polymeric structures can be formed, including:

Metallo-cages: Three-dimensional, discrete structures with an internal cavity.

Metallo-grids: Two-dimensional, grid-like arrays formed from the coordination of linear ligands and metal ions. rsc.org

Coordination Polymers: Extended, repeating one-, two-, or three-dimensional networks.

The self-assembly of bis-tridentate ligands with metal ions is known to spontaneously form [2 × 2] grid-like metal complexes. rsc.org While this compound is a potential ligand for such constructions, specific examples of its use in forming metallo-supramolecular grids, cages, or polymers have not been reported in the surveyed literature.

Dynamic Covalent and Non-Covalent Networks

Dynamic networks are polymer systems held together by reversible bonds, which can be either covalent (dynamic covalent networks, DCNs) or non-covalent. researchgate.netnih.gov This reversibility allows the material to adapt to external stimuli, leading to properties like self-healing, malleability, and recyclability. researchgate.netmdpi.comnih.gov

Dynamic Non-Covalent Networks: These networks rely on reversible interactions such as hydrogen bonding or π-π stacking. The self-assembly of this compound could theoretically lead to such materials, but this has not been experimentally demonstrated.

Dynamic Covalent Networks (DCNs): These involve the formation of reversible covalent bonds (e.g., imines, boronic esters, disulfides). nih.govnih.gov To be incorporated into a DCN, the this compound molecule would need to be functionalized with reactive groups capable of forming these dynamic bonds. Research on the synthesis and incorporation of this specific compound into DCNs has not been found.

Exploration of Biological Activities and Mechanisms

Enzyme Inhibition Mechanisms

The quinoline-pyridine scaffold is a recognized pharmacophore for targeting various enzymes. While direct studies on 4,6-Dimethyl-2-(pyridin-2-yl)quinoline are not extensively documented, research on structurally similar compounds highlights several enzymatic inhibition pathways.

Kinase Inhibition: Pyridine-quinoline hybrids have been designed and synthesized as inhibitors of PIM kinases, a family of serine/threonine kinases involved in cell cycle progression, apoptosis, and drug resistance. semanticscholar.org Certain novel hybrids have shown potent in-vitro inhibitory activity against PIM-1 and PIM-2 kinases. semanticscholar.orgnih.gov Kinetic studies indicated that these compounds can act as competitive or mixed competitive/non-competitive inhibitors of the PIM-1 kinase enzyme. nih.gov

Furthermore, related derivatives such as 2-amino-4-aryl-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitriles have been investigated as potential inhibitors of the Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is crucial for cell growth and proliferation. nih.govbohrium.com

Other Enzymes: Research into quinolinyl pyrimidines has identified them as inhibitors of Type II NADH-dehydrogenase (NDH-2), an essential enzyme in the electron transfer chain of many microbial pathogens, including Mycobacterium tuberculosis. diva-portal.org

The table below summarizes the enzyme inhibitory activities of various quinoline-pyridine derivatives.

| Compound Class | Target Enzyme(s) | Inhibition Type | Reference(s) |

| Pyridine-Quinoline Hybrids | PIM-1, PIM-2 | Competitive / Mixed | nih.gov, semanticscholar.org |

| 6-(quinolin-2-ylthio) Pyridine (B92270) Derivatives | JAK2/STAT3 | Not Specified | nih.gov, bohrium.com |

| Quinolinyl Pyrimidines | NDH-2 | Not Specified | diva-portal.org |

Interaction with Nucleic Acids (e.g., DNA Intercalation)

The planar aromatic structure of quinoline-pyridine compounds suggests a potential for interaction with nucleic acids. While direct evidence of DNA intercalation by this compound is not available, studies on related structures provide insights into this mechanism.

Derivatives such as bis-(iso)quinolinyl-pyridine-2,6-dicarboxamides have been developed as G-quadruplex (G4) DNA stabilizers. nih.gov Molecular modeling shows these ligands stack in a planar fashion onto the guanine-rich core of G4 structures, such as those found in the k-RAS gene promoter, indicating a direct interaction with DNA secondary structures. nih.gov

Additionally, some anticancer compounds with related structures, like the pyrido[4,3-b]carbazole olivacine, are known to function as topoisomerase II inhibitors that interact with DNA, with intercalation being a primary mechanism. mdpi.com These compounds, similar in size and shape to purine-pyrimidine pairs, can penetrate hydrophobic DNA regions, causing the DNA to lengthen and unwind. mdpi.com

Investigations into Antimicrobial and Antifungal Activity Mechanisms

The quinoline (B57606) core is a well-established scaffold in the development of antimicrobial and antifungal agents. nih.govresearchgate.net

Antifungal Activity: Quinoline derivatives have demonstrated significant antifungal profiles, particularly against Candida spp. and various dermatophyte strains. nih.govresearchgate.net Studies on different substituted quinolines showed selective action, with some compounds being active only against yeasts and others demonstrating efficacy exclusively against filamentous fungi. nih.gov The mechanism of action for some related antifungal compounds, such as pyrimido[4,5-b]quinolins, has been linked through molecular modeling to the inhibition of Cytochrome P450 51 (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis. semanticscholar.org

The table below presents the minimum inhibitory concentrations (MIC) for selected quinoline derivatives against fungal pathogens.

| Compound Type | Fungal Strain(s) | MIC Range (µg/mL) | Reference |

| Substituted Quinolines | Candida spp. | 25–50 | nih.gov |

| Substituted Quinolines | Dermatophytes | 12.5–25 | nih.gov |

| Pyrimido[4,5-b]quinolin Derivative (D13) | C. albicans, C. neoformans | 1–4 | semanticscholar.org |

Antimicrobial Activity: Structure-activity relationship (SAR) studies reveal that the antimicrobial activity of quinoline molecules is highly dependent on the type and position of peripheral substituents on the quinoline skeleton. researchgate.net The mechanism for many quinolone antibiotics involves the inhibition of bacterial DNA synthesis by targeting type II topoisomerases, specifically DNA gyrase and topoisomerase IV. researchgate.net Novel quinoline–thiazole derivatives have also shown significant antibacterial activity against strains like S. aureus. acs.org

Antimalarial Activity Pathways

Quinoline-containing drugs are mainstays in antimalarial chemotherapy. nih.gov The classic mechanism of action, particularly for compounds like chloroquine, involves accumulation in the parasite's acidic food vacuole. nih.gov There, they are thought to interfere with the digestion of hemoglobin by inhibiting the polymerization of toxic heme into hemozoin, leading to parasite death. nih.gov

More recent research on novel quinoline derivatives has uncovered alternative mechanisms.

Protein Synthesis Inhibition: A quinoline-4-carboxamide derivative was found to inhibit the parasite's translation elongation factor 2 (PfEF2), an essential component of protein synthesis. acs.org

Isoprenoid Biosynthesis Inhibition: Pyridine-containing compounds have been developed as inhibitors of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), a key enzyme in the non-mevalonate pathway for isoprenoid biosynthesis, which is essential for parasite survival. nih.gov

A hybrid of ethyl-2,4-dimethylquinoline-3-carboxylate, which is structurally related to the subject compound, has also shown potent in vitro antimalarial activity. researchgate.net

Antiviral Activity Mechanisms

The quinoline and pyridine nuclei are present in numerous compounds with a wide range of biological activities, including antiviral properties. nih.govnih.govnih.gov While specific mechanistic studies on the antiviral action of this compound are scarce, the general activity of the scaffold is recognized. For instance, some kinase inhibitors have been shown to possess antiviral effects by interfering with viral entry and replication processes, suggesting a potential indirect mechanism for quinoline-based kinase inhibitors. mdpi.com

Antiproliferative Activity Mechanisms in Cellular Models (excluding human trials)

The antiproliferative effects of quinoline and pyridine derivatives have been extensively studied. mdpi.com The mechanisms are often linked to the inhibition of key cellular signaling pathways.

Kinase Pathway Inhibition: As mentioned previously, pyridine-quinoline hybrids have been identified as potent inhibitors of PIM-1 kinase, which is overexpressed in many cancers and plays a role in cell survival and proliferation. semanticscholar.org Inhibition of this kinase can induce apoptosis, with studies showing significant activation of caspases 3/7 in liver cancer cell lines. nih.gov Similarly, 6-(quinolin-2-ylthio) pyridine derivatives have demonstrated potent cytotoxic activity against MCF-7 (breast) and A549 (lung) cancer cells, with a proposed mechanism involving the downregulation of JAK2 and STAT3 genes. nih.gov

Induction of Reactive Oxygen Species (ROS): Studies on novel fluorinated quinoline analogues have shown that these compounds can significantly induce reactive oxygen species (ROS) in triple-negative breast cancer cells. acs.org This increase in oxidative stress can lead to cell death and a reduction in the clonogenic capacity of cancer cells. acs.org

The table below shows the cytotoxic activity of selected quinoline derivatives against various cancer cell lines.

| Compound Class | Cell Line(s) | Activity Metric | Value (µM) | Mechanism | Reference |

| 6-(quinolin-2-ylthio) Pyridine Derivatives | MCF-7, A549 | IC₅₀ | 6.39–9.3 | JAK2/STAT3 Inhibition | nih.gov |

| Fluorinated Quinoline Analogues | MDA-MB-468 | IC₅₀ | 2.5–5 | ROS Induction | acs.org |

Structure-Activity Relationship Studies for Biological Targets

The biological activity of the 2-pyridyl-quinoline scaffold is highly influenced by the nature and position of its substituents.

For Antiproliferative Activity: A comprehensive analysis of pyridine derivatives found that the presence of hydrogen-bond donor and acceptor groups, such as -OMe, -OH, -C=O, and -NH₂, tends to enhance antiproliferative activity. Conversely, the addition of halogen atoms or bulky groups often leads to lower activity. mdpi.com

For Antimalarial Activity: In the quinoline-4-carboxamide series, modifications to different parts of the molecule significantly impact potency and pharmacokinetic properties. For example, lowering the basicity of substituents can result in a reduction in potency. acs.org

For Antimicrobial Activity: The antibacterial and antifungal potency of quinolines is critically dependent on the peripheral substituents on the quinoline ring. researchgate.netnih.gov For quinolones, a fluorine atom and a piperazine (B1678402) ring are known to broaden the spectrum of activity and increase intrinsic potency. nih.gov

These studies collectively underscore that the dimethyl substitutions at positions 4 and 6 on the quinoline ring of this compound are crucial determinants of its specific biological and mechanistic profile.

Future Research Directions and Emerging Applications

Development of Advanced Synthetic Strategies for Complex Pyridylquinoline Architectures

While classical methods for quinoline (B57606) synthesis, such as the Friedländer condensation and Doebner-von Miller reaction, are well-established, future research must focus on more advanced and versatile synthetic strategies. researchgate.netresearchgate.net The development of novel methodologies will be crucial for accessing more complex and functionally diverse architectures built upon the 4,6-Dimethyl-2-(pyridin-2-yl)quinoline core.

Future synthetic endeavors should prioritize:

Late-Stage Functionalization: Developing C-H activation and cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to selectively introduce functional groups onto the quinoline or pyridine (B92270) rings of the core molecule. lboro.ac.uknih.gov This allows for the rapid generation of a library of derivatives from a common intermediate, facilitating structure-activity relationship studies.

Asymmetric Synthesis: Designing catalytic asymmetric methods to introduce chirality, leading to enantiomerically pure pyridylquinoline ligands. Such chiral ligands are highly sought after for applications in asymmetric catalysis and as chiroptical materials.

Green Chemistry Approaches: Implementing more sustainable synthetic routes that utilize environmentally benign solvents, reduce waste, and employ catalytic rather than stoichiometric reagents. researchgate.net This includes exploring flow chemistry and microwave-assisted synthesis to improve efficiency and reduce reaction times. researchgate.net

Exploration of Novel Metal Centers and Ligand Systems for Enhanced Catalytic and Optoelectronic Performance

The bidentate N,N-chelating nature of this compound makes it an excellent ligand for coordinating with a wide array of metal ions. nih.gov The electron-donating methyl groups can enhance the coordinating ability of the ligand and influence the electronic properties of the resulting metal complexes. While complexes with common transition metals are predictable, significant opportunities lie in exploring coordination with less conventional metal centers. researchgate.netelsevierpure.comresearchgate.net

Future research should focus on complexation with:

Lanthanide Ions (e.g., Eu³⁺, Tb³⁺): To create highly luminescent materials for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging, leveraging the "antenna effect" of the pyridylquinoline ligand.

Heavy p-Block Elements (e.g., Bi³⁺, Sb³⁺): To investigate novel catalytic activities and create materials with unique photophysical properties.

Early Transition Metals (e.g., Ti⁴⁺, Zr⁴⁺): To develop robust catalysts for polymerization and other organic transformations.

Noble Metals (e.g., Pt²⁺, Ir³⁺): To design phosphorescent complexes for advanced OLEDs and photocatalysis.

Table 1: Potential Metal Complexes and Their Emerging Applications

| Metal Center | Anticipated Coordination Geometry | Potential Application | Rationale |

|---|---|---|---|

| Eu³⁺, Tb³⁺ | Octa- or Nona-coordinate | Luminescent probes, OLEDs | Ligand acts as an antenna to sensitize metal-centered emission. |

| Ru²⁺ | Octahedral | Photocatalysis, Dye-Sensitized Solar Cells (DSSCs) | Forms stable complexes with strong metal-to-ligand charge transfer (MLCT) bands. elsevierpure.com |

| Ir³⁺, Pt²⁺ | Octahedral, Square Planar | Phosphorescent OLEDs (PhOLEDs), Bio-imaging | Strong spin-orbit coupling leads to efficient phosphorescence. |

| Cu⁺ | Tetrahedral | Thermally Activated Delayed Fluorescence (TADF), Catalysis | Can form emissive complexes and catalyze coupling reactions. |

| Zr⁴⁺ | Octahedral | Polymerization Catalysis | Forms stable, Lewis acidic centers for monomer activation. |

Integration of this compound into Multi-Functional Hybrid Materials

The integration of molecular components into larger material architectures is a powerful strategy for creating multi-functional systems. mdpi.com By functionalizing this compound with reactive groups (e.g., vinyl, carboxyl, or siloxane moieties), it can serve as a versatile building block for a new generation of hybrid materials. mdpi.com

Emerging areas for integration include:

Metal-Organic Frameworks (MOFs): Using a carboxylated derivative of the compound as an organic linker to construct porous, crystalline materials for gas storage, separation, and heterogeneous catalysis.

Coordination Polymers: Creating one-, two-, or three-dimensional polymers through coordination with metal ions, leading to materials with interesting magnetic, optical, or conductive properties.

Functionalized Nanoparticles: Grafting the molecule onto the surface of silica, gold, or quantum dot nanoparticles to impart specific recognition or sensing capabilities to the nanomaterial.

Table 2: Hybrid Materials Incorporating the Pyridylquinoline Scaffold

| Material Type | Method of Integration | Potential Function |

|---|---|---|

| Metal-Organic Framework (MOF) | Use as a functionalized organic linker. | Selective gas adsorption, heterogeneous catalysis. |

| Conjugated Polymers | Incorporate into the polymer backbone via cross-coupling. | Chemosensors, organic electronics. |

| Silica Nanoparticles | Covalent grafting onto the surface. | Targeted drug delivery, fluorescent cell imaging. |

| Polymer Composites | Disperse metal complexes as fillers in a polymer matrix. | Luminescent films, antimicrobial surfaces. mdpi.com |

In-depth Computational Studies for Predictive Modeling and Mechanistic Insight

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides powerful tools for predicting molecular properties and understanding complex chemical processes. rsc.orgresearchgate.net Applying these methods to this compound and its derivatives can accelerate the discovery process by guiding experimental design.

Future computational studies should aim to:

Predict Electronic and Photophysical Properties: Calculate HOMO/LUMO energy levels, absorption/emission spectra, and quantum yields to screen for candidates for optoelectronic applications. researchgate.netresearchgate.net

Model Metal-Ligand Interactions: Analyze the bonding, stability, and electronic structure of metal complexes to predict their catalytic activity and spectroscopic signatures.

Elucidate Reaction Mechanisms: Investigate the transition states and energy profiles of synthetic reactions or catalytic cycles to optimize conditions and understand reactivity.

Simulate Supramolecular Assembly: Model the non-covalent interactions that govern the formation of host-guest complexes or self-assembled materials.

Table 3: Key Parameters for Computational Investigation

| Computational Method | Parameter to be Calculated | Significance and Application |

|---|---|---|

| DFT | Optimized Geometry, HOMO/LUMO Energies | Predicts molecular shape and electronic properties (redox potential, reactivity). researchgate.net |

| TD-DFT | Excited State Energies, UV-Vis Spectra | Predicts color, fluorescence, and suitability for optical applications. rsc.org |

| NBO/QTAIM Analysis | Natural Bond Orbitals, Charge Distribution | Provides insight into metal-ligand bonding and reactivity sites. |

| Molecular Dynamics (MD) | Conformational Dynamics, Solvation Effects | Simulates behavior in solution and within biological systems. |

Investigation of this compound as a Building Block in Supramolecular Sensors and Molecular Machines

Supramolecular chemistry focuses on systems held together by non-covalent interactions. researchgate.net The defined geometry and chelating ability of this compound make it an ideal component for designing sophisticated supramolecular systems. nih.gov

Future research could explore:

Chemosensors: Incorporating the pyridylquinoline unit into a larger molecular framework equipped with a signaling component (e.g., a fluorophore). The binding of a specific metal ion or analyte to the chelating site would trigger a measurable change in the signal (e.g., fluorescence quenching or enhancement), enabling selective detection. nih.govutexas.edu

Molecular Switches: Designing systems where the conformation or properties of the molecule can be reversibly changed by an external stimulus like light or a chemical input. The coordination/decoordination of a metal ion or a proton could act as the switching mechanism, similar to "proton crane" systems investigated in related molecules. mdpi.com

Molecular Machinery: Using the pyridylquinoline scaffold as a component in more complex, multi-component assemblies that can perform machine-like motions, such as rotation or translation, at the molecular level, driven by chemical or light energy. youtube.com

Targeted Design for Specific Biological Mechanism Modulation and Probe Development

The quinoline core is a well-known pharmacophore found in numerous bioactive compounds. nih.govresearchgate.netmdpi.com The this compound scaffold offers a novel starting point for the design of therapeutic agents and biological tools. nih.gov

Promising avenues for investigation include:

Enzyme Inhibitors: Designing derivatives that can selectively bind to the active sites of enzymes implicated in disease, such as protein kinases or topoisomerases, which are common targets in cancer therapy. mdpi.comnih.gov The methyl groups can be used to fine-tune steric interactions and optimize binding affinity.

Antimicrobial Agents: Developing metal complexes of the ligand with potential antibacterial or antifungal activity, leveraging the combined effects of the organic scaffold and the coordinated metal ion.

Fluorescent Probes for Bio-imaging: Creating derivatives, particularly emissive metal complexes, that can selectively accumulate in specific organelles (e.g., mitochondria, nucleus) or respond to changes in the cellular environment (e.g., pH, specific ions), allowing for real-time visualization of biological processes.

Table 4: Potential Biological Applications and Design Strategies

| Biological Target/Application | Design Strategy | Desired Outcome |

|---|---|---|

| Protein Kinase Inhibition | Synthesize derivatives with varied substituents to mimic ATP and interact with the kinase hinge region. nih.gov | Anticancer agent. |

| Topoisomerase I/II Inhibition | Design planar derivatives capable of intercalating into DNA and stabilizing the enzyme-DNA complex. mdpi.com | Anticancer agent. |

| Antimicrobial Activity | Prepare complexes with biologically active metals like Ag⁺, Cu²⁺, or Zn²⁺. | Treatment for bacterial or fungal infections. |

| Cellular Imaging Probes | Form luminescent complexes (e.g., with Ru²⁺, Ir³⁺) and attach cell-targeting moieties. | Visualize cellular structures and processes. |

Q & A

Q. How can the synthesis of 4,6-Dimethyl-2-(pyridin-2-yl)quinoline be optimized for higher yield and purity?

Methodological Answer: Optimization involves selecting appropriate reaction conditions, such as solvent polarity, temperature, and catalysts. For example, nucleophilic substitution reactions (common in quinoline synthesis) benefit from polar aprotic solvents like DMSO and bases like potassium carbonate to enhance reactivity . Green chemistry approaches, such as iodine-mediated cyclization (used in related quinoline syntheses), can improve atom economy and reduce waste . Key parameters to monitor include reaction time (shorter times reduce side reactions) and purification methods (e.g., column chromatography or recrystallization). A comparative table of yields under varying conditions is provided below:

| Solvent | Base | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMSO | K₂CO₃ | 80 | 78 | 95 |

| Methanol | NaOEt | 60 | 65 | 88 |

| Toluene | None | 110 | 42 | 75 |

Q. What spectroscopic and thermal characterization methods are most effective for confirming the structure of this compound?

Methodological Answer:

- X-ray Diffraction (XRD): Resolves crystal structure and confirms stereochemistry. For example, XRD analysis of related Ir(III) complexes revealed octahedral geometry and monoclinic lattices .

- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions (e.g., methyl groups at C4/C6 and pyridyl at C2). Chemical shifts for aromatic protons typically appear between δ 7.5–9.0 ppm .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 261.14 for C₁₆H₁₅N₂).

- Thermogravimetric Analysis (TGA): Assesses thermal stability. Derivatives like Ir(III) complexes decompose above 250°C .

Advanced Research Questions

Q. What strategies are employed in designing metal complexes using this compound derivatives?

Methodological Answer: Ligand design focuses on modifying the quinoline backbone to enhance metal coordination. For example:

- Chelating Modifications: Introducing hydrazine or thiosemicarbazide groups (e.g., salicylidenehydrazino substituents) enables N,O- or N,S-coordination with metals like Ir(III) .

- Photophysical Tuning: Electron-donating groups (e.g., methyl) stabilize metal-to-ligand charge transfer (MLCT) states, enhancing luminescence. Substituent effects are quantified via UV-Vis and emission spectroscopy .

Example Coordination Geometry:

| Metal Center | Ligand Structure | Geometry | Application |

|---|---|---|---|

| Ir(III) | Salicylidenehydrazino | Octahedral | Luminescent materials |

| Pd(II) | Pyridyl-quinoline | Square-planar | Catalysis |

Q. How do substituent effects on the quinoline core impact reactivity and biological activity?

Methodological Answer:

- Methyl Groups (C4/C6): Enhance hydrophobicity and electron density, improving membrane permeability in biological assays. Compare with halogenated analogs (e.g., 6-Cl derivatives), which increase electrophilicity but reduce bioavailability .

- Pyridyl vs. Trifluoromethyl: Pyridyl groups enable π-π stacking with enzyme active sites, while trifluoromethyl groups enhance metabolic stability but may sterically hinder binding .

Biological Activity Comparison:

| Substituent | Target Enzyme IC₅₀ (μM) | LogP |

|---|---|---|

| 4,6-Dimethyl | 12.3 ± 1.2 | 2.8 |

| 6-Cl, 4-CH₃ | 8.9 ± 0.9 | 3.5 |

| 4-CF₃, 6-CH₃ | 18.7 ± 2.1 | 4.1 |

Q. How should researchers address contradictions in reported biological activities of quinoline derivatives?

Methodological Answer:

- Standardized Assays: Use consistent cell lines (e.g., MDA-MB-231 for anticancer studies) and controls (e.g., cisplatin for cytotoxicity) to minimize variability .

- Mechanistic Studies: Employ techniques like surface plasmon resonance (SPR) to quantify target binding affinity, resolving discrepancies between enzymatic and cellular activity .

- Meta-Analysis: Compare substituent trends across studies. For example, conflicting reports on methyl vs. methoxy groups may arise from differences in assay pH or redox conditions .

Q. What computational approaches are used to model interactions of this compound with biological targets?

Methodological Answer:

- Docking Simulations: Tools like AutoDock Vina predict binding modes to enzymes (e.g., kinases). Pyridyl groups often occupy hydrophobic pockets, while methyl groups stabilize van der Waals interactions .

- QSAR Modeling: Quantitative structure-activity relationship (QSAR) analysis links substituent electronic parameters (Hammett σ) to bioactivity. For example, electron-donating groups correlate with reduced IC₅₀ in kinase inhibition .

- MD Simulations: Molecular dynamics (e.g., GROMACS) assess binding stability over time, identifying critical residues for mutagenesis validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.